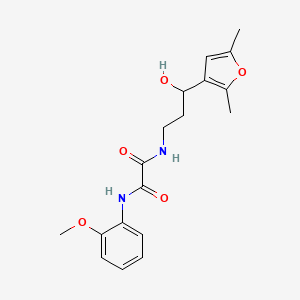

N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

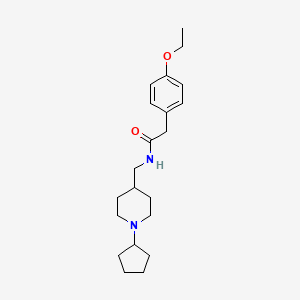

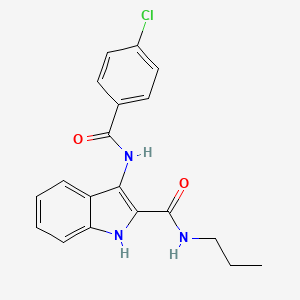

The compound “N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide” is an organic compound containing a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains methoxyphenyl and oxalamide groups .

Molecular Structure Analysis

The compound contains a total of 57 bonds, including 29 non-H bonds, 13 multiple bonds, 9 rotatable bonds, 2 double bonds, and 11 aromatic bonds . It also contains a five-membered ring and a six-membered ring .Applications De Recherche Scientifique

Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption

This study explores the effects of different OX1R antagonists on binge eating in female rats, suggesting a potential application in understanding and treating compulsive eating disorders. The research highlights the importance of orexin-1 receptor mechanisms in binge eating behaviors, which could inform the development of pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis of Di- and Mono-Oxalamides

This paper details a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting a method that could be relevant for synthesizing a wide range of oxalamide derivatives, including potentially "N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(2-methoxyphenyl)oxalamide" (Mamedov et al., 2016).

Intramolecular Hydrogen Bonding in Oxamide Derivatives

This research provides insights into the synthesis and structural investigation of symmetric and non-symmetric oxamides, which could inform the understanding of molecular properties such as intramolecular hydrogen bonding in oxamide derivatives. Such information might be useful in the application of similar compounds in various fields of chemistry and materials science (Martínez-Martínez et al., 1998).

Amide Formation by Decarboxylative Condensation

This paper discusses a method for amide formation through decarboxylative condensation, which could be relevant for synthesizing compounds like "this compound." Understanding these chemical reactions can enhance the development of new synthetic pathways for complex organic compounds (Ju et al., 2011).

Propriétés

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-(2-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-11-10-13(12(2)25-11)15(21)8-9-19-17(22)18(23)20-14-6-4-5-7-16(14)24-3/h4-7,10,15,21H,8-9H2,1-3H3,(H,19,22)(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLAKUQLMZQIOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2=CC=CC=C2OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-Chlorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2384565.png)

![Methyl 5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2384567.png)

![N-(5-chloro-2-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2384570.png)

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2384571.png)

![2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2384573.png)

![2-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2384574.png)

![3-cinnamyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2384576.png)

![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2384581.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea](/img/structure/B2384587.png)